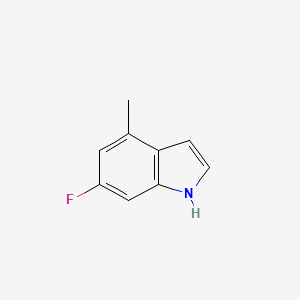

6-fluoro-4-methyl-1H-indole

Description

The Indole (B1671886) Core as a Fundamental Heterocyclic Scaffold in Advanced Chemical Systems

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. chemicalbook.comchemicalbook.com It is an aromatic structure containing ten π-electrons, which makes it an electron-rich heterocycle. uni.lu This inherent electronic character makes the pyrrole part of the indole more susceptible to electrophilic substitution compared to the benzene portion, with the C-3 position being the most common site for reaction. uni.lusigmaaldrich.com

The indole nucleus is a key structural component in a vast number of natural products and synthetic molecules that exhibit significant biological activity. watson-int.com Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids. The versatility of the indole scaffold allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for drug discovery. chemicalbook.com Its ability to mimic peptide structures and bind to proteins makes it a valuable template for designing new therapeutic agents targeting a wide array of diseases. chemicalbook.com

Strategic Significance of Fluorine Substitution in Indole Derivatives

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design. bldpharm.comrsc.org Fluorine's unique properties, such as its small size and high electronegativity, can profoundly influence a molecule's physicochemical and biological characteristics. researchgate.net

Substituting a hydrogen atom with fluorine on an aromatic ring, such as indole, significantly alters its electronic properties. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. medchemexpress.com This generally deactivates the aromatic ring towards electrophilic substitution. ossila.com However, fluorine also possesses lone pairs of electrons that can be donated into the pi (π) system via a resonance effect, which directs incoming electrophiles to the ortho and para positions. medchemexpress.com

In the case of 6-fluoro-4-methyl-1H-indole, the fluorine atom at the 6-position exerts a moderate electron-withdrawing effect on the benzene ring's reactivity. The addition of fluorine atoms to an aromatic system introduces new π-orbitals that can enhance the stability of the ring, potentially leading to increased thermal stability and resistance to certain chemical reactions. frontiersin.org

The presence of fluorine can significantly impact how a molecule interacts with biological targets like proteins and enzymes. rsc.org The strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.org Furthermore, fluorine's ability to form unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, can improve binding affinity and selectivity for a specific biological target. acs.org The increased lipophilicity often associated with fluorination can also improve a molecule's ability to cross cell membranes, enhancing its bioavailability. rsc.org Studies on fluorinated indole analogues have shown that these properties can lead to enhanced biological activity profiles. chemicalbook.comacs.org

Impact of Methyl Substitution on Indole Ring Systems

The methyl group, while seemingly simple, has a notable impact on the properties of the indole ring. As an alkyl group, it is considered an electron-donating group through an inductive effect. chemscene.com This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemscene.comnbinno.com

In a study of indole-chalcone derivatives targeting colorectal cancer, the position of a methyl group on the indole ring was found to be critical for cytotoxic activity. ossila.com While methyl substitutions at positions 5 and 6 resulted in similar activity, a methyl group at the 7-position led to the most potent compound in that series. ossila.com A methyl group at the 4-position, as in this compound, resulted in a compound with lower cytotoxicity in that specific study. ossila.com This highlights the subtle but significant influence of substituent positioning on biological outcomes. From a steric perspective, the methyl group can also influence the conformation of the molecule and its ability to fit into a binding site.

Current Research Landscape for Fluoro- and Methyl-Substituted Indoles

The combination of fluorine and methyl substituents on an indole core represents a strategic approach in contemporary chemical research, aiming to fine-tune molecular properties for specific applications. Research into fluoro- and methyl-substituted indoles is active, with studies exploring their potential as anticancer agents, antimicrobials, and central nervous system-active drugs.

For instance, 6-fluoroindole (B127801) has been investigated for its ability to interfere with bacterial quorum sensing and inhibit biofilm formation. researchgate.net It has also been used in adaptive laboratory evolution experiments with E. coli to create bacteria that can incorporate fluorinated tryptophan into their proteome. acs.org

While detailed research findings specifically on this compound are not abundant in publicly accessible literature, its structural motifs are present in compounds of significant interest. A notable synthesis method for this compound involves the cyclization of 4-fluoro-2-nitrophenylacetone, which can yield the final product in good yield. The compound is also considered a valuable building block in drug design due to its structural similarity to other bioactive molecules. For example, the related compound, methyl 6-fluoro-1H-indole-4-carboxylate, is a known intermediate in the synthesis of the PARP inhibitor Rucaparib, a drug used for treating ovarian cancer. chemicalbook.com This association underscores the potential utility of the 6-fluoro-4-substituted indole scaffold in developing new therapeutic agents.

Table 2: General Effects of Fluorine and Methyl Substituents on Aromatic Rings

| Substituent | Electronic Effect | Influence on Reactivity (Electrophilic Aromatic Substitution) | Potential Impact on Biological Activity |

|---|

| Fluorine | Inductive: Strong electron-withdrawing Resonance: Weak electron-donating | Deactivating, Ortho/Para directing | Increased metabolic stability, altered binding affinity, enhanced membrane permeability. rsc.org | | Methyl | Inductive: Electron-donating | Activating, Ortho/Para directing | Can modulate binding affinity and selectivity through steric and electronic effects. chemscene.comossila.com |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQSMVHWHHQNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646470 | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-06-2 | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoro 4 Methyl 1h Indole and Analogous Structures

Strategic Approaches to Indole (B1671886) Core Formation with Defined Substitution Patterns

The creation of polysubstituted indoles such as 6-fluoro-4-methyl-1H-indole necessitates synthetic routes that offer high regiochemical control. The electronic properties of the fluoro (electron-withdrawing) and methyl (electron-donating) groups significantly influence the reactivity of precursors and the outcome of cyclization reactions. youtube.com Methodologies are chosen based on their ability to accommodate these substituents and direct the formation of the desired isomer.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org Following protonation, a crucial rsc.orgrsc.org-sigmatropic rearrangement occurs, breaking the N-N bond and forming a new C-C bond. youtube.comwikipedia.org The resulting diimine intermediate subsequently undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. wikipedia.orgnih.gov

For the synthesis of this compound, the logical precursor would be (3-fluoro-5-methylphenyl)hydrazine (B13592751). The electronic nature of the substituents on the phenylhydrazine ring can influence the direction and efficiency of the cyclization. The electron-donating methyl group and the electron-withdrawing fluoro group would exert competing effects on the key sigmatropic rearrangement step. youtube.comnih.gov Research on substituted phenylhydrazones has shown that the regioselectivity of the cyclization can be controlled by factors such as the acidity of the medium and the steric and electronic properties of the substituents. byjus.com

| Catalyst Type | Examples | Role in Fischer Synthesis |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid | Protonate the hydrazone to facilitate tautomerization and subsequent rearrangement. wikipedia.orgnih.gov |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Coordinate to the nitrogen atom, promoting the key cyclization and elimination steps. wikipedia.orgnih.gov |

A significant modification of the classical Fischer synthesis was developed by Buchwald, employing a palladium catalyst to cross-couple aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This variant expands the scope of the reaction, allowing for the synthesis of complex indoles from readily available starting materials. wikipedia.org

Modern organic synthesis has increasingly relied on transition metal catalysis to achieve high efficiency and selectivity in the formation of heterocyclic systems like indoles. mdpi.com Catalysts based on palladium, gold, and rhodium have proven particularly effective for constructing the indole core with defined substitution patterns.

Palladium catalysis offers a powerful and versatile toolkit for indole synthesis, tolerating a wide array of functional groups. mdpi.comacs.org These methods often involve the intramolecular cyclization of suitably functionalized aniline (B41778) derivatives.

One prominent strategy is a two-step approach beginning with a Sonogashira cross-coupling reaction between an o-haloaniline and a terminal alkyne. mdpi.com For this compound, this would involve a starting material like 2-halo-4-fluoro-6-methylaniline. The resulting 2-alkynylaniline intermediate can then undergo a palladium-catalyzed intramolecular cyclization to form the indole ring. nih.gov Various palladium catalysts and ligands can be employed to optimize this cyclization step. nih.gov

Another powerful method is the Heck reaction, involving the intramolecular cyclization of substrates like 2-halo-N-allylanilines. mdpi.com More recent developments include palladium-catalyzed intramolecular cyclization of imines formed in situ from 2-alkynylanilines and aldehydes, which provides access to functionalized 3-alkenylindoles. organic-chemistry.org Furthermore, palladium catalysis enables the direct C-H functionalization of indoles, for instance, the regio- and stereo-controlled C-2 β-fluorovinylation using fluorovinyl iodonium (B1229267) salts, demonstrating the power of palladium to install fluorine-containing moieties. nih.gov

| Palladium-Catalyzed Method | Precursors | Key Transformation |

| Sonogashira/Cyclization | o-Haloaniline, Terminal Alkyne | Pd-catalyzed coupling followed by intramolecular cyclization of the resulting 2-alkynylaniline. mdpi.com |

| Heck Cyclization | 2-Halo-N-allylaniline | Intramolecular coupling of the aniline nitrogen or C-H bond with the alkene. mdpi.com |

| Alkynylaniline-Imine Cyclization | 2-Alkynylaniline, Aldehyde | In situ imine formation followed by Pd-catalyzed intramolecular cyclization. organic-chemistry.org |

| Catellani-Type Reaction | Aryl Iodide, Fluorinated Imidoyl Chloride | A norbornene-mediated dehydrogenative annulation to form fluoroalkyl-substituted heterocycles. nih.gov |

Gold catalysts, particularly cationic gold(I) and gold(III) species, have emerged as exceptionally effective catalysts for the cyclization of 2-alkynylanilines. nih.govunimi.it Gold's strong π-philicity allows it to activate the alkyne toward nucleophilic attack by the aniline nitrogen under mild conditions. nih.govunimi.it This methodology provides a direct and atom-economical route to the indole core. nih.gov

The reaction can be performed on unprotected anilines and is tolerant of various functional groups. nih.gov For the synthesis of fluorinated indoles, the electronic effect of the fluorine substituent is a key consideration. Studies on the gold-catalyzed cyclization of substrates with a fluorine atom on the alkyne moiety have shown that the electron-withdrawing nature of fluorine can decrease the electron density of the triple bond, potentially slowing the reaction by interfering with the π-coordination to the gold catalyst. acs.org Despite this, gold-catalyzed methods have been successfully applied to the synthesis of fluorinated indoles, including through domino processes like aminofluorination of 2-alkynylanilines. acs.org

| Gold Catalyst | Substrate | Transformation | Key Feature |

| NaAuCl₄ (Au(III)) | 2-Alkynylaniline | Annulation/Cyclization | Can be used in one-pot sequences with subsequent electrophilic substitution. nih.gov |

| (Ph₃P)AuCl/AgNTf₂ (Au(I)) | 3-Alkyne-1,2-diols | Intramolecular Cyclization | Efficient synthesis of furans and pyrroles, demonstrating gold's utility for 5-membered heterocycles. |

| IPrAuNTf₂ | 2-Alkynyl-1-(pyrrol-2-yl) 1,2-diols | Benzannulation | "Back-to-front" synthesis of 4-hydroxyindoles from pyrrole (B145914) precursors. acs.org |

Rhodium(II) catalysts are highly effective in promoting the transannulation of 1,2,3-triazoles to form various nitrogen-containing heterocycles. rsc.orgrsc.org This strategy has been specifically adapted for the synthesis of N-fluoroalkylated indoles. rsc.org The process begins with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazole. rsc.orgrsc.org

This triazole intermediate then undergoes a rhodium(II)-catalyzed transannulation. rsc.orgrsc.org The catalyst facilitates the extrusion of dinitrogen from the triazole ring to form a rhodium iminocarbene intermediate. d-nb.info This reactive species undergoes a 4π cyclization, leading to a fused pyrrole system. Subsequent oxidation of this fused pyrrole affords the final N-fluoroalkylated indole. rsc.orgrsc.org This two-step, one-pot procedure provides a novel entry into N-fluoroalkylated indole systems, which are otherwise rare. rsc.org While this method directly installs a fluoroalkyl group on the indole nitrogen rather than the benzene (B151609) ring, it represents a significant advancement in the synthesis of fluorinated indole analogs.

| Step | Reaction | Catalyst/Reagents | Intermediate/Product |

| 1 | Azide-Alkyne Cycloaddition | Copper(I) | 4-Cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazole. rsc.org |

| 2 | Transannulation | Rhodium(II) catalyst | Fused N-(per)fluoroalkyl pyrrole. rsc.orgrsc.org |

| 3 | Oxidation | Oxidizing agent | N-(per)fluoroalkyl indole. rsc.org |

Several classical indole syntheses proceed via the reductive cyclization of ortho-substituted nitroarenes, which serve as precursors to the indole's pyrrole ring. rsc.orgrsc.org These methods are particularly relevant when considering pathways that involve nitrobenzylcarbonyl intermediates.

The Reissert indole synthesis begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester, a quintessential nitrobenzylcarbonyl compound. bhu.ac.in This intermediate is then subjected to reductive cyclization, typically using a reducing agent like sodium dithionite (B78146) or catalytic hydrogenation, which reduces the nitro group to an amino group. The newly formed amine then intramolecularly condenses with the adjacent ketone to form the indole-2-carboxylic acid ester after dehydration. bhu.ac.in

The Leimgruber-Batcho indole synthesis is another powerful method that starts from o-nitrotoluenes. rsc.org In this sequence, the o-nitrotoluene is first condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene. This enamine intermediate is then subjected to reductive cyclization, often with Pd/C and hydrogen, to furnish the indole product. rsc.org This method offers high flexibility and is a common strategy for producing indoles substituted on the carbocyclic ring. wikipedia.org

A third related method is the Bartoli indole synthesis , which reacts an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to form 7-substituted indoles. wikipedia.org The steric bulk of the ortho substituent is crucial for the success of the key rsc.orgrsc.org-sigmatropic rearrangement in the mechanism. wikipedia.org

| Synthesis Method | Key Precursor | Key Intermediate | Final Product Type |

| Reissert Synthesis | o-Nitrotoluene | o-Nitrophenylpyruvic acid ester | Indole-2-carboxylate. bhu.ac.in |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene | β-Amino-2-nitrostyrene | Unsubstituted or substituted indole. rsc.org |

| Bartoli Synthesis | o-Substituted Nitroarene | Nitrosoarene | 7-Substituted indole. wikipedia.org |

Transition Metal-Catalyzed Annulation and Cyclization Strategies

Regioselective Introduction and Functionalization of Fluorine and Methyl Groups

The precise installation of fluorine and methyl substituents onto the indole scaffold is a pivotal challenge in synthetic organic chemistry. The development of regioselective methods is crucial for accessing specific isomers like this compound, which may possess unique biological or material properties.

Direct C-H Fluorination Methodologies for Indole Nuclei

Direct C-H fluorination represents the most atom-economical approach to creating fluorinated arenes. For indole nuclei, this transformation is typically achieved using potent electrophilic fluorinating agents. Reagents such as Selectfluor (F-TEDA-BF4) are commonly employed for this purpose. beilstein-journals.orgorganic-chemistry.org The regioselectivity of direct fluorination on an unsubstituted indole ring is often challenging to control, with a tendency for reaction at the electron-rich C3 position. beilstein-journals.org

Research has shown that treating 3-substituted indoles with Selectfluor in a mixture of acetonitrile (B52724) and water can efficiently produce 3-substituted 3-fluorooxindoles. organic-chemistry.org This reaction proceeds through a proposed unstable 3-fluoroindolenine intermediate. organic-chemistry.org While direct C6 fluorination remains a significant hurdle, the general strategy involves navigating the inherent reactivity of the indole ring. The use of directing groups, a strategy proven effective in C-H chlorination and other functionalizations, represents a promising avenue for achieving site-selectivity at positions other than C3, such as the desired C6 position. nih.gov

Aminofluorination Reactions from 2-Alkynylaniline Precursors

A powerful strategy for constructing fluorinated indoles involves the cyclization of functionalized precursors. Gold-catalyzed tandem cycloisomerization/fluorination of unprotected 2-alkynylanilines provides an elegant entry to C3-fluorinated indoles. beilstein-journals.orgnih.gov This methodology utilizes a gold catalyst, either Au(I) or Au(III), in conjunction with an electrophilic fluorine source like Selectfluor, to promote an aminofluorination cascade. beilstein-journals.orgnih.gov

The reaction proceeds from readily available 2-alkynylanilines, which undergo a cycloisomerization followed by a fluorination step. beilstein-journals.orgresearchgate.net This one-pot process can yield either 3-fluoro-2-arylindoles or 3,3-difluoro-2-aryl-3H-indoles, with the outcome being highly dependent on the substrate and solvent conditions. beilstein-journals.orgnih.gov For instance, reactions conducted in ethanol (B145695) or acetonitrile/DMSO mixtures can lead to different product distributions. beilstein-journals.org This method stands as a viable and innovative alternative for accessing C3-fluorinated indole cores. beilstein-journals.org

| Catalyst | Fluorine Source | Substrate | Solvent | Product Type | Yield |

|---|---|---|---|---|---|

| Au(I) or Au(III) complex | Selectfluor | Aryl-substituted 2-alkynylaniline | Ethanol | 3-Fluoro-2-arylindole | Moderate to Good |

| Au(III) complex | Selectfluor | Aryl-substituted 2-alkynylaniline | Acetonitrile/DMSO | 3,3-Difluoro-2-aryl-3H-indole | Moderate to Very Good |

| Au(I) complex | Selectfluor | Alkyl-substituted 2-alkynylaniline | Ethanol | Result of Amino-auration/Oxidation/Fluorination Cascade | Varies |

Incorporation of Fluorine via Difluorocarbene Chemistry

Difluorocarbene (:CF2) has emerged as a versatile reagent for introducing fluorine into heterocyclic systems. acs.org Instead of starting with a pre-formed indole, some strategies construct the indole scaffold while simultaneously incorporating a fluorine atom. One such approach involves a formal [4+1] cyclization between readily accessible ortho-vinylanilines and a difluorocarbene source, yielding 2-fluoroindoles. acs.orgresearchgate.net Mechanistic studies suggest this reaction proceeds through a cascade involving difluorocarbene-trapping and intramolecular Michael addition, followed by the cleavage of a Csp3-F bond. researchgate.net

In other novel applications, difluorocarbene has been shown to undergo an unprecedented "atom recombination" reaction. chinesechemsoc.org When reacting with 2-aminoarylketones, :CF2 can act as both a C1 synthon and a fluorine source to produce valuable 3-fluorinated oxindoles under catalyst-free conditions. chinesechemsoc.org Furthermore, difluorocarbene-mediated synthesis can produce 3-alkenyl-2-oxindoles from ortho-amino aryl alkynones, where the carbene serves as a source for the carbonyl carbon. chemistryviews.org These methods highlight the diverse reactivity of difluorocarbene, enabling access to various fluorinated indole derivatives, primarily at the C2 and C3 positions. acs.orgresearchgate.netchinesechemsoc.org

Site-Specific Methylation Strategies on the Indole Ring

Achieving site-specific methylation of the indole ring, particularly at the C4 position, is essential for synthesizing the target compound. While N-methylation and C3-methylation are more common, recent advances in transition metal catalysis have enabled selective C-H methylation at other positions. st-andrews.ac.uknih.govacs.org

A significant breakthrough is the development of an iridium(III)-catalyzed C-H activation for the selective methylation of indoles. nih.gov This method utilizes a simple pivaloyl directing group on the indole nitrogen, which facilitates the preferential transformation at a specific C-H bond. nih.gov While the primary selectivity reported was for the C2 position, a fascinating solvent or substrate-dependent switch in regioselectivity was observed. Notably, the reaction of N-ethyl indole resulted in exclusive C4-methylation with a 96% isolated yield, and even the unsubstituted N-pivaloyl indole afforded the C4-methylated product in good yield. nih.gov This demonstrates a powerful and direct strategy for accessing the C4-methylated indole core required for this compound.

| Substrate (N-Pivaloyl Indole) | Methyl Source | Catalyst System | Major Product | Yield |

|---|---|---|---|---|

| Unsubstituted | Potassium methyltrifluoroborate | Ir(III) | C4-methylated indole | Good |

| N-Ethyl Indole (as directing group precursor) | Potassium methyltrifluoroborate | Ir(III) | C4-methylated indole | 96% |

| C7-Bromo substituted | Potassium methyltrifluoroborate | Ir(III) | C2-methylated indole | Good |

| C7-Methyl substituted | Potassium methyltrifluoroborate | Ir(III) | C2-methylated indole | Good |

Implementation of Green Chemistry Principles in Fluoro-Methyl Indole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing complex molecules like fluoro-methyl indoles, these principles are increasingly being implemented through the use of alternative reaction media and energy sources.

Exploration of Aqueous Media and Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research into indole synthesis has explored several avenues to achieve this goal. One approach is the use of aqueous media. For example, visible-light photocatalysis has enabled the synthesis of indoles from aryl azides in water/DMF mixtures, demonstrating that such bond-forming reactions can be compatible with aqueous environments. acs.org

Solvent-free, or neat, reaction conditions represent another significant green advancement. Various indole syntheses have been successfully performed without any solvent, often aided by thermal conditions or microwave irradiation. nih.govtandfonline.comrsc.org Microwave-assisted synthesis, in particular, has been reported for producing novel fluorinated indole derivatives, offering benefits such as shorter reaction times and potentially higher yields. tandfonline.com Mechanochemistry, which involves inducing reactions by grinding solid reagents together, provides another solvent-free alternative and has been effectively used for Fischer indolisation. unica.it These methods, which avoid bulk organic solvents, not only reduce waste but also minimize potential environmental and safety hazards, paving the way for more sustainable production of functionalized indoles. nih.govtandfonline.comacs.org

Utilization of Sustainable Catalytic Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex heterocyclic compounds, including substituted indoles. The focus has shifted towards minimizing waste, reducing energy consumption, and avoiding hazardous reagents and solvents. For the synthesis of this compound and its analogs, sustainable catalytic systems offer significant advantages over traditional methods. These approaches prioritize high atom economy, the use of recoverable or less toxic catalysts, and the implementation of environmentally benign reaction conditions. Key strategies include the use of earth-abundant metal catalysts like copper, highly efficient palladium-catalyzed tandem reactions, and innovative solvent-free techniques such as mechanochemistry.

Copper-Catalyzed Methodologies

Copper catalysis represents a more sustainable and economical alternative to precious metal-based systems for indole synthesis. Copper catalysts are effective in promoting various cyclization and coupling reactions that lead to the indole core. For instance, copper(II) bromide (CuBr₂) has been successfully employed as a catalyst for the direct C-H chalcogenation of various substituted indoles at room temperature. mdpi.com This method demonstrates high functional group tolerance, providing access to 3-selenyl and 3-thioindoles from starting materials like 5-fluoro-1H-indole and 4-methyl-1H-indole in good yields. mdpi.com Such mild, low-loading catalytic systems are central to green synthesis.

Another sustainable approach involves the copper-catalyzed multicomponent reaction of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones to form complex spiro[carbazole-3,3'-indolines]. rsc.org This one-pot reaction proceeds through in-situ generated intermediates and aligns with green chemistry principles by combining the advantages of multicomponent reactions and traditional Diels-Alder reactions. rsc.org These examples underscore the versatility of copper catalysts in constructing functionalized indole structures under eco-friendly conditions.

Interactive Table 1: Examples of Copper-Catalyzed Synthesis of Substituted Indoles

| Indole Product | Starting Materials | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Fluoro-3-(phenylselanyl)-1H-indole | 5-Fluoro-1H-indole, N-PSP | CuBr₂ (2 mol%) | CH₂Cl₂, rt, Air | 89% | mdpi.com |

| 4-Methyl-3-(phenylselanyl)-1H-indole | 4-Methyl-1H-indole, N-PSP | CuBr₂ (2 mol%) | CH₂Cl₂, rt, Air | 90% | mdpi.com |

| 5-Fluoro-3-(phenylthio)-1H-indole | 5-Fluoro-1H-indole, N-Sulfenylsuccinimide | CuBr₂ (2 mol%) | CH₂Cl₂, rt, Air | 92% | mdpi.com |

| Spiro[carbazole-3,5'-pyrimidine] derivative | 2-Methylindole, Aromatic aldehyde, Barbituric acid | CuSO₄ (10 mol%) | Toluene, 110 °C | 85% | rsc.org |

*N-PSP = N-phenylselanophthalimide

Palladium-Catalyzed Methodologies

While palladium is a precious metal, its high catalytic activity allows for extremely low loadings, and modern synthetic designs often incorporate it into one-pot, tandem, or domino reactions that maximize efficiency and minimize waste, thereby enhancing sustainability. nih.govrsc.org A notable strategy is the palladium-catalyzed entry into the Fischer indole synthesis, which allows for the creation of N-aryl hydrazones via cross-coupling, avoiding the isolation of sensitive aryl hydrazine (B178648) intermediates. acs.orgnih.gov

Furthermore, palladium-catalyzed C-H activation and functionalization have emerged as powerful, atom-economical tools for creating substituted indoles. nih.gov For example, a regio- and stereo-controlled C-2 β-fluorovinylation of indoles has been developed using a Pd(OAc)₂ catalyst under ligand-free and base-free conditions. nih.gov This method directly functionalizes the indole core, avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps. A plausible sustainable route to this compound could involve a palladium-catalyzed annulation between an alkyne and a suitably substituted aniline, such as 5-fluoro-3-methyl-2-iodoaniline, in a one-pot procedure.

Interactive Table 2: Examples of Sustainable Palladium-Catalyzed Reactions for Indole Analogs

| Reaction Type | Substrates | Catalyst System | Key Sustainable Feature | Yield | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis Entry | Aryl bromide, Benzophenone hydrazone | Pd(OAc)₂ / BINAP | Avoids isolation of sensitive arylhydrazines | High | nih.gov |

| C-2 C-H Fluorovinylation | N-Tosylindole, Z-Fluorovinyl iodonium salt | Pd(OAc)₂ | Direct C-H functionalization, ligand- and base-free | 81% | nih.gov |

| Four-component Silylcarbonylation | 6-Iodo-1-methyl-1H-indole, Phenylacetylene, Silylboronate, CO | Pd(acac)₂ / CuCl | High atom economy, multicomponent reaction | 42% | acs.org |

Mechanochemical and Metal-Free Approaches

A key development in green synthesis is the reduction or complete elimination of volatile organic solvents. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to initiate chemical reactions, provides a powerful solvent-free alternative. An environmentally friendly mechanochemical protocol for the classic Fischer indole synthesis has been developed using oxalic acid and dimethylurea. rsc.org This versatile, solvent-free procedure is applicable to a wide range of arylhydrazines and carbonyl compounds, offering a direct and sustainable pathway to variously substituted indoles. rsc.org The synthesis of this compound could be envisioned via this route starting from (3-fluoro-5-methylphenyl)hydrazine and an appropriate ketone.

Other sustainable strategies include the use of green solvents like water in conjunction with recyclable catalysts such as bissulfonic acid type acidic ionic liquids. google.com Metal-free approaches are also gaining prominence. A novel, scalable, and metal-free method for accessing fluorinated indoles from simple anilines using an organic oxidant has been reported, proceeding through an oxidative-dearomatization mechanism. nih.gov These methods represent the forefront of sustainable chemical synthesis, offering pathways that are both efficient and environmentally responsible.

Interactive Table 3: Examples of Mechanochemical and Alternative Green Syntheses

| Methodology | Key Reagents/Catalysts | Conditions | Key Sustainable Feature | Reference |

|---|---|---|---|---|

| Mechanochemical Fischer Indolisation | Arylhydrazine, Ketone, Oxalic acid, Dimethylurea | Ball-milling | Solvent-free procedure | rsc.org |

| Fischer Indole Synthesis in Water | Phenylhydrazine, Cyclohexanone, Acidic ionic liquid | Water, 60 °C | Green solvent, recyclable catalyst | google.com |

| Metal-Free Oxidative Dearomatization | Aniline, Hexafluoroacetylacetone, Organic oxidant | CH₂Cl₂ | Metal-free synthesis of fluorinated indoles | nih.gov |

| Multicomponent Indole Synthesis | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Ethanol, rt | Metal-free, mild conditions, high atom economy | rsc.org |

Elucidation of Reactivity and Mechanistic Pathways of 6 Fluoro 4 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the substituents on the benzene (B151609) ring of 6-fluoro-4-methyl-1H-indole introduce additional electronic effects that modulate this inherent reactivity.

The regiochemical outcome of electrophilic aromatic substitution on this compound is a direct consequence of the electronic properties of the fluorine and methyl substituents. The fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Conversely, the methyl group at the C4 position is electron-donating through both inductive (+I) and hyperconjugation effects.

Acylation: Friedel-Crafts acylation and the Vilsmeier-Haack reaction are two of the most important methods for the introduction of an acyl group onto an indole ring. These reactions almost exclusively occur at the C3 position. For this compound, these reactions are expected to proceed with high regioselectivity at C3. In a Vilsmeier-Haack reaction of a structurally analogous indole, an 89% yield was achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 35°C, suggesting that this compound would undergo formylation at C3 under similar mild conditions.

| Reaction | Reagents | Position of Functionalization | Expected Outcome |

| Halogenation | NBS, Br₂, etc. | C3 (major), Benzene ring (minor) | Introduction of a halogen atom |

| Vilsmeier-Haack | POCl₃, DMF | C3 | High yield of 3-formyl derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | Formation of a 3-acyl indole |

Nucleophilic Reactivity at the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile in various reactions. N-functionalization, such as N-alkylation and N-arylation, is a common strategy to modify the properties of indole derivatives.

N-Alkylation: The N-H proton of this compound can be deprotonated by a suitable base to form the corresponding indolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, to afford N-alkylated products. The choice of base and solvent is crucial to control the regioselectivity between N- and C-alkylation, although N-alkylation is generally favored.

N-Arylation: The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are powerful methods for the formation of N-aryl bonds. nih.gov These reactions involve the coupling of the indole nitrogen with an aryl halide. For this compound, these cross-coupling reactions would provide access to a range of N-aryl derivatives, which are important scaffolds in medicinal chemistry. The electronic effects of the fluorine and methyl groups are less likely to influence the outcome of these reactions significantly, as the reaction occurs directly at the nitrogen atom.

| Reaction | Typical Conditions | Product |

| N-Alkylation | Base (e.g., NaH), Alkyl halide, DMF | N-Alkyl-6-fluoro-4-methyl-1H-indole |

| Ullmann Condensation | Cu catalyst, Aryl halide, Base, High T | N-Aryl-6-fluoro-4-methyl-1H-indole |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Aryl halide, Base | N-Aryl-6-fluoro-4-methyl-1H-indole |

Reactivity of the Methyl Group for Orthogonal Functionalization

The methyl group at the C4 position offers a site for functionalization that is orthogonal to the reactivity of the indole ring itself. This allows for the introduction of diverse functional groups without directly modifying the heterocyclic core.

One common strategy for functionalizing benzylic methyl groups is radical halogenation, typically using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would lead to the formation of a 4-(bromomethyl)-6-fluoro-1H-indole, a versatile intermediate that can be further elaborated through nucleophilic substitution reactions.

Alternatively, oxidation of the methyl group can provide access to the corresponding aldehyde or carboxylic acid. While direct oxidation can sometimes be challenging due to the sensitive nature of the indole ring, various methods using specific oxidizing agents can be employed. The resulting 4-formyl or 4-carboxy derivatives are valuable precursors for further synthetic transformations.

Investigation of Complex Reaction Mechanisms for Derivative Formation

The unique electronic and steric environment of this compound makes it an interesting substrate for more complex transformations, such as cascade reactions and cycloadditions, leading to the rapid construction of intricate molecular architectures.

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov Indole derivatives are excellent substrates for cascade reactions due to their multiple reactive sites. For instance, a cascade sequence could be initiated by the functionalization of the indole nitrogen, followed by an intramolecular reaction with a substituent on the benzene ring or the methyl group. While specific examples involving this compound are scarce, the principles of cascade reactions on substituted indoles suggest that it could be a valuable building block for the synthesis of complex polycyclic systems. nih.govacs.org

Cycloadditions: The indole nucleus can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction partner and conditions. The C2-C3 double bond of the pyrrole ring is the most common site for participation in [4+2] Diels-Alder reactions. The presence of the fluorine and methyl groups on the benzene ring of this compound would influence the electronic properties of the diene or dienophile system, thereby affecting the rate and regioselectivity of the cycloaddition. For example, intramolecular Diels-Alder reactions of appropriately substituted indole derivatives can provide rapid access to complex fused-ring systems. nih.govacs.orgresearchgate.net Although no direct examples with this compound are reported, the extensive research on indole cycloadditions suggests a high potential for this compound in such transformations. nih.gov

Metal Migration Phenomena in Catalytic Processes

While specific studies detailing metal migration phenomena exclusively for this compound are not extensively documented in the reviewed literature, the reactivity of the broader indole scaffold in the presence of transition metal catalysts provides a framework for understanding potential migratory pathways. Metal-catalyzed reactions involving indole derivatives often feature complex mechanisms where the metal center facilitates bond formation and rearrangement, including the migration of substituents.

Rhodium-catalyzed reactions, in particular, have been shown to promote migratory processes in the synthesis of substituted indoles. For instance, rhodium(II) carboxylate complexes can catalyze cascade reactions of β,β-disubstituted styryl azides to selectively form 2,3-disubstituted indoles. nih.gov In these transformations, an aryl group migration is a key step. The proposed mechanism involves the formation of a rhodium nitrene, which undergoes a 4π-electron–5-atom electrocyclization to form a new carbon-nitrogen bond. This is followed by the migration of an aryl group to generate a more stable tertiary iminium ion, which then tautomerizes to the final indole product. nih.gov The selectivity of this migration is influenced by the electronic properties of the migrating group. nih.gov

Furthermore, rhodium(II) catalysts have been demonstrated to facilitate the migration of strong electron-withdrawing groups in the synthesis of 3-substituted indoles from β-substituted styryl azides. nih.gov The aptitude for migration follows a general trend, with nitro groups showing a particularly high propensity for migration compared to other functionalities like esters or amides. nih.gov These findings suggest that in catalytic processes involving appropriately substituted precursors to this compound, rhodium could potentially induce the migration of various groups.

Although not directly involving indole, the concept of haptotropic shifts in organometallic complexes, where a metal atom changes its coordination position on a π-system, is a fundamental type of metal migration. researchgate.netfigshare.com Such shifts, often observed in cyclopentadienyl (B1206354) and indenyl complexes, allow the metal center to become coordinatively unsaturated, facilitating substrate coordination and transformation. researchgate.netdeepdyve.com While direct evidence for haptotropic shifts of a metal catalyst across the indole ring of this compound is not present in the available literature, the principle highlights a potential pathway for metal movement during a catalytic cycle.

The following table summarizes the observed migratory aptitudes in rhodium-catalyzed indole synthesis, which could be relevant for predicting the behavior of precursors to this compound.

Table 1: Relative Migratory Aptitude of Substituents in Rhodium-Catalyzed Indole Synthesis

| Migrating Group | Relative Aptitude | Reference |

|---|---|---|

| Ester | ≪ Amide | nih.gov |

| Amide | < H | nih.gov |

| H | < Sulfonyl | nih.gov |

| Sulfonyl | < Benzoyl | nih.gov |

| Benzoyl | ≪ Nitro | nih.gov |

| Aryl | High | nih.gov |

Computational Mechanistic Investigations of Reaction Energetics and Transition States

Direct computational studies on the reaction energetics and transition states specifically for this compound are not prominently featured in the surveyed literature. However, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving indole derivatives. niscpr.res.in Such studies provide valuable insights into reaction pathways, the stability of intermediates, and the structures of transition states, which are often difficult to determine experimentally.

For analogous fluorinated heterocyclic compounds, DFT calculations have been employed to understand reactivity. For example, in the study of 4-fluoro-4-methyl-4H-pyrazoles, DFT calculations were used to explore their Diels-Alder reactivity. These calculations revealed that while the fluorinated pyrazole (B372694) had a lower Diels-Alder reactivity compared to its difluorinated counterpart, the decrease was not as large as expected. This was attributed to a pre-distortion of the ground-state geometry of the monofluorinated compound, which more closely resembled the transition state of the cycloaddition. nih.gov The calculations also provided Gibbs free energies of activation and reaction, offering a quantitative measure of the reaction's feasibility. nih.gov

In the context of indole chemistry, DFT studies have been used to investigate the heat of formation of various substituted indoles using isodesmic reactions. niscpr.res.in These calculations help in assessing the relative stability of different isomers and substituted derivatives. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from computational studies, which correlates with the chemical reactivity and stability of the molecule. niscpr.res.in

While specific energetic data for this compound is not available, the table below illustrates the type of data that can be generated from computational studies on related heterocyclic systems, in this case, the Diels-Alder reaction of fluorinated pyrazoles. This data is presented to exemplify the insights that could be gained from similar computational investigations on this compound.

Table 2: Exemplary Calculated Energetics for Diels-Alder Reactions of Fluorinated Pyrazoles (kcal/mol)

| Reactant | ΔG‡ (Activation) | ΔGrxn (Reaction) | Reference |

|---|---|---|---|

| 4,4-difluoro-4H-pyrazole scaffold | 15.2 | Not Specified | nih.gov |

| 4-fluoro-4-methyl-4H-pyrazole scaffold | 16.0 | Not Specified | nih.gov |

These computational approaches could be applied to investigate various reactions of this compound, such as electrophilic substitution, cross-coupling reactions, or C-H functionalization, to predict regioselectivity, understand the influence of the fluoro and methyl substituents on reactivity, and map out the complete energy profiles of these transformations.

Computational and Theoretical Investigations of 6 Fluoro 4 Methyl 1h Indole

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a powerful computational method used to determine the electronic ground state properties of many-body systems, making it a workhorse for chemists to predict molecular geometries, energies, and other properties. mdpi.comresearchgate.net For studying excited states, Time-Dependent Density Functional Theory (TD-DFT) is often employed, allowing for the prediction and analysis of electronic absorption spectra. researchgate.net

For 6-fluoro-4-methyl-1H-indole, DFT calculations, typically using a functional like B3LYP or M06-2X and a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and calculate its fundamental electronic properties. researchgate.net The presence of the electron-withdrawing fluorine atom at the 6-position and the electron-donating methyl group at the 4-position creates an interesting electronic push-pull dynamic within the indole (B1671886) ring system, which can be quantified through these computational methods.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

In this compound, the HOMO is expected to be a π-orbital delocalized across the indole ring system. The electron-donating 4-methyl group would likely increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted indole. Conversely, the electron-withdrawing 6-fluoro group would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor. rsc.org The net effect on the HOMO-LUMO gap is a result of these competing influences. DFT calculations provide quantitative values for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on DFT calculations for similar substituted indoles and are for illustrative purposes.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.85 | Primarily π* in character, delocalized over the bicyclic ring system. |

| HOMO | -5.50 | Primarily π in character, with significant density on the pyrrole (B145914) ring and C4-C5 bond. |

| HOMO-LUMO Gap | 4.65 | Indicates high kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net The map is colored according to the electrostatic potential values on the electron density surface: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, the MEP map would reveal several key features:

A region of strong negative potential would be located around the nitrogen atom of the pyrrole ring, corresponding to its lone pair of electrons.

The fluorine atom, due to its high electronegativity, would create a complex potential region. While the area immediately surrounding the fluorine atom is typically negative (a negative belt), a region of positive potential, known as a σ-hole, may exist along the extension of the C-F bond. mdpi.com

The aromatic π-system of the benzene (B151609) and pyrrole rings would generally show negative potential above and below the plane of the molecule. researchgate.net

The hydrogen atom on the indole nitrogen (N-H) would be a site of positive potential, making it a hydrogen bond donor.

The 4-methyl group would exhibit a region of weakly positive or near-neutral potential.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. nih.govwisc.edu A key feature of NBO analysis is the examination of "delocalization" effects, which are quantified as second-order perturbation theory energies (E(2)). These energies represent the stabilization resulting from donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu

In this compound, significant donor-acceptor interactions would be expected. For instance, the lone pair of the indole nitrogen (n(N)) can act as a donor to the antibonding orbitals (π) of adjacent C-C bonds within the ring. These n → π interactions contribute to the delocalization and aromaticity of the system. The presence of the fluorine and methyl substituents would modulate these interactions.

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Note: These are representative interactions and stabilization energies based on NBO analyses of similar heterocyclic systems.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C5-C6) | π* (C4-C9) | 18.5 | Intramolecular π-π* delocalization |

| n (N1) | π* (C2-C3) | 45.2 | Lone pair delocalization into the ring |

| n (N1) | σ* (C2-H) | 3.1 | Hyperconjugation |

| σ (C6-F) | σ* (C5-C6) | 2.5 | Hyperconjugation influenced by fluorine |

| σ (C4-C10) | π* (C5-C6) | 5.5 | Hyperconjugation from methyl group |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com For a largely planar and rigid molecule like this compound, the main source of conformational isomerism arises from the rotation of the methyl group around the C4-C(methyl) single bond.

A potential energy surface (PES) scan can be performed computationally by systematically rotating the methyl group and calculating the molecule's energy at each step. This would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformation. The barrier to rotation for a methyl group attached to an sp² carbon is typically very small. The stable conformations would likely be those where the C-H bonds of the methyl group are staggered relative to the plane of the indole ring to minimize steric interactions with the adjacent C-H and C-F bonds. libretexts.org

Table 3: Illustrative Potential Energy Scan for Methyl Group Rotation (Note: Dihedral angle H-C(methyl)-C4-C5. Energies are relative and for illustrative purposes.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | Staggered (Stable) |

| 30 | 0.55 | Eclipsed (Transition State) |

| 60 | 0.00 | Staggered (Stable) |

| 90 | 0.55 | Eclipsed (Transition State) |

| 120 | 0.00 | Staggered (Stable) |

Analysis of Intermolecular Interactions and Non-Covalent Forces

The way a molecule interacts with its neighbors governs its macroscopic properties, such as its crystal structure and boiling point. For indole derivatives, several types of non-covalent interactions are significant. nih.gov Based on studies of similar molecules, this compound is expected to participate in:

Hydrogen Bonding: The N-H group is a potent hydrogen bond donor. In a crystal structure, it would likely form N-H···N or N-H···F hydrogen bonds with neighboring molecules.

π-π Stacking: The planar, electron-rich indole ring system can interact favorably with other aromatic rings through π-π stacking. These interactions are crucial for the packing of molecules in the solid state. nih.gov

C-H···π Interactions: The C-H bonds of the methyl group and the aromatic ring can act as weak hydrogen bond donors to the π-face of an adjacent indole ring. nih.gov

Halogen-related Interactions: The fluorine atom can participate in weak C-F···H-C hydrogen bonds. Depending on the electrostatic potential, it could also potentially engage in halogen bonding, where the electropositive σ-hole on the fluorine interacts with a nucleophilic region on another molecule. mdpi.com

Analysis of the crystal structure of a closely related compound, 6-fluoro-1H-indole-3-carboxylic acid, reveals that molecules are linked into dimers by O—H···O hydrogen bonds, and these dimers are further linked by N—H···O hydrogen bonds and π–π interactions, with a centroid–centroid distance of 3.680 Å. nih.gov This supports the prediction that hydrogen bonding and π-stacking are dominant intermolecular forces for this class of compounds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physical properties. jocpr.comtandfonline.com These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods to find a correlation with an observed property.

For this compound, a QSPR study would involve calculating various molecular descriptors, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and connectivity indices.

Lipophilic Descriptors: The partition coefficient (log P), which describes the molecule's hydrophobicity.

These descriptors would then be used to build a model to predict a specific property, for example, its binding affinity to a particular protein or its solubility. QSAR studies on various indole derivatives have successfully modeled properties ranging from antifungal activity to inhibitory potential against specific enzymes. tandfonline.comnih.govresearchgate.net The presence of the fluoro and methyl groups in this compound would significantly influence these descriptors compared to the parent indole molecule, making it an interesting candidate for such predictive modeling.

Advanced Spectroscopic and Diffraction Based Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-fluoro-4-methyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR methods, would provide unambiguous confirmation of its structure.

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound are not extensively available in the reviewed literature. However, based on the known chemical shifts of related indole (B1671886) derivatives and general principles of NMR spectroscopy, the expected spectral characteristics can be predicted. rsc.orgbeilstein-journals.orgrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl protons. The protons on the benzene (B151609) and pyrrole (B145914) rings would exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon atoms directly bonded to the fluorine will show a large one-bond coupling constant (¹Jcf). rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated organic compounds due to its high sensitivity and wide chemical shift range. ossila.com For this compound, a single resonance is expected, with its chemical shift providing information about the electronic environment around the fluorine atom. For the related compound, 6-fluoro-3-methyl-1H-indole, the ¹⁹F NMR chemical shift is reported at -121.75 ppm in CDCl₃. rsc.org

A summary of predicted and observed chemical shifts for related compounds is presented in the table below.

| Nucleus | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 6-fluoro-3-methyl-1H-indole rsc.org |

| ¹H | Aromatic (6.5-8.0), N-H (8.0-8.5), CH₃ (2.0-2.5) | Aromatic (6.91-7.88), N-H (7.88), CH₃ (2.34) |

| ¹³C | Aromatic (95-160), CH₃ (~10-20) | Aromatic (97.21-161.10), CH₃ (9.72) |

| ¹⁹F | -120 to -125 | -121.75 |

Predicted values are based on general ranges for similar structures.

Specific 2D NMR data for this compound is not available in the surveyed literature. However, the application of these techniques would be essential for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to establish the connectivity of the protons within the benzene and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum. This is particularly useful for distinguishing between the different CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the placement of the methyl group at the C4 position and the fluorine atom at the C6 position by observing long-range couplings between the methyl protons and the aromatic carbons, and between the aromatic protons and the fluorinated carbon.

For related fluorinated indoles, these techniques have been instrumental in confirming their structures. ossila.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Detailed experimental IR and Raman spectra for this compound are not readily found in the public domain. However, the expected vibrational modes can be inferred from the functional groups present in the molecule.

N-H Stretch: A characteristic sharp absorption band is expected in the IR spectrum in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the methyl C-H stretching would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretch: Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

C-F Stretch: The C-F stretching vibration typically gives a strong absorption in the 1000-1400 cm⁻¹ region of the IR spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which is unique to its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Specific UV-Vis spectroscopic data for this compound is not available in the reviewed literature. Indole and its derivatives are known to exhibit characteristic UV absorption due to the π-conjugated system of the bicyclic ring. researchdata.edu.au The absorption maxima (λ_max) are sensitive to the substituents on the indole ring. The presence of the fluorine and methyl groups is expected to cause a shift in the absorption bands compared to unsubstituted indole. Typically, indoles show two main absorption bands, one around 260-290 nm and a stronger one at shorter wavelengths.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

While specific HRMS data for this compound was not found, this technique is crucial for confirming the elemental composition of a compound. acs.org For a molecule with the formula C₉H₈FN, the expected exact mass can be calculated with high precision. HRMS would provide a measured mass that matches the theoretical mass, confirming the molecular formula. uni.lu

The fragmentation pattern observed in the mass spectrum would also provide structural information. The indole ring is relatively stable, and fragmentation would likely involve the loss of the methyl group or other characteristic cleavages of the ring system.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 150.0719 |

| [M]⁺ | 149.0641 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A crystal structure for this compound has not been reported in the searched literature. However, the molecular geometry is expected to be largely planar, which is a characteristic feature of the indole ring system. X-ray crystallography of related fluoroindole derivatives, such as 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, confirms the planarity of the 6-fluoroindole (B127801) moiety. researchgate.net In the solid state, it is anticipated that molecules of this compound would be linked by intermolecular N-H···π hydrogen bonds, a common feature in the crystal packing of indole derivatives. The fluorine atom may also participate in weak intermolecular interactions.

Exploration of 6 Fluoro 4 Methyl 1h Indole in Materials Science and Catalysis Research

Applications in Organic Electronics and Optoelectronic Devices

Indole (B1671886) derivatives are increasingly recognized for their potential in organic electronic devices due to their inherent charge-carrying capabilities and tunable electronic structures. Fluorinated indoles, in particular, are investigated for use in organic light-emitting diodes (OLEDs) and semiconductors. ossila.com The introduction of fluorine and methyl groups at specific positions on the indole core, as seen in 6-fluoro-4-methyl-1H-indole, can systematically alter the molecule's electronic energy levels (HOMO/LUMO), which is a critical factor in designing efficient electronic materials.

The charge transport characteristics of organic materials are fundamental to their performance in electronic devices. Research has shown that this compound, when evaluated as a component in organic electronics, can exhibit enhanced charge transport properties, especially when incorporated into polymer matrices. This enhancement is attributed to the specific electronic and steric effects of its substituents.

The fluorine atom at the 6-position has an electron-withdrawing effect, which can influence the molecule's electron affinity and ionization potential. The methyl group at the 4-position introduces steric bulk and has a mild electron-donating effect, which can impact molecular packing in the solid state and enhance solubility. This combination of effects modifies the electronic distribution and intermolecular interactions, which are crucial for efficient charge hopping between molecules.

Table 1: Influence of Substituents on the Properties of this compound

| Substituent | Position | Electronic Effect | Potential Impact on Material Properties |

|---|---|---|---|

| Fluorine | 6 | Electron-withdrawing | Modulates energy levels, influences electron transport |

The fluorescence of indole compounds is highly sensitive to their chemical environment and substitution pattern. While specific fluorescence data for this compound is a subject of detailed investigation, the structural motifs suggest potential for photonic applications. The electronic properties are significantly influenced by the positioning of the fluorine and methyl groups, which in turn dictates the molecule's photophysical behavior, including absorption and emission wavelengths. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group can create unique intramolecular charge transfer characteristics, which are often associated with interesting fluorescence properties applicable in light-emitting devices and fluorescent probes.

Development of Novel Sensor Technologies based on Indole Derivatives

The indole ring system is a valuable platform for developing chemical sensors. The fluorine atom in this compound provides a powerful tool for detection and analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is highly sensitive and has a wide chemical shift range with low background noise. A related compound, 6-fluoroindole (B127801), has been used to label bacterial cells to study protein-protein interactions in vitro using ¹⁹F NMR. ossila.com This suggests that this compound could be similarly employed as a reporter molecule in biological assays or as a building block for more complex sensors where the fluorine signal changes upon binding to a target analyte.

Utilization as Ligands or Precursors in Asymmetric Catalysis

In the field of catalysis, indole derivatives can serve as ligands that coordinate with metal centers. The nitrogen atom in the indole ring can act as a binding site, and the substituents on the ring can modulate the steric and electronic environment of the catalyst. This control is paramount in asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction. The presence of the fluoro and methyl groups in this compound can influence the catalytic activity and selectivity when it or its derivatives are used as ligands. Furthermore, related iodo-indole compounds, such as 6-iodo-1-methyl-1H-indole, have been successfully used in palladium/copper-catalyzed reactions, demonstrating the compatibility of substituted indoles in transition metal catalysis. acs.org Carboxylic acid derivatives, like this compound-2-carboxylic acid, can also serve as important precursors for synthesizing more elaborate chiral ligands. uni.lu

Integration into Polymer Science and Functional Material Development

The integration of functional small molecules into polymers is a key strategy for creating advanced materials. As noted, this compound has been specifically evaluated for its ability to enhance charge transport when incorporated into polymer matrices. This compound can be used either as a functional dopant mixed into a host polymer or as a monomeric unit to be copolymerized into a polymer chain. Its incorporation can impart desirable electronic properties to otherwise insulating polymers. The fluorine atom can also enhance the thermal stability and modify the solubility of the resulting polymer, while the methyl group can affect its morphology. These attributes make this compound a valuable building block for developing functional materials for applications ranging from semiconductor layers in transistors to specialized coatings. americanelements.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-fluoroindole |

| 6-iodo-1-methyl-1H-indole |

Mechanistic Research on Molecular Interactions and Biological Target Engagement in Vitro Studies

Investigation of Molecular Binding Modes with Macromolecular Targets (e.g., enzymes, receptors, proteins)

The biological activity of indole (B1671886) derivatives is intrinsically linked to their ability to bind with specific macromolecular targets, such as enzymes and proteins. The inclusion of a fluorine atom at the 6-position and a methyl group at the 4-position of the indole ring can significantly modulate these interactions. Research on derivatives of 6-fluoro-1H-indole has provided insights into these binding modes.

For instance, studies on the indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), have demonstrated its potent interaction with microtubules. nih.govacs.org Microtubules are crucial protein polymers involved in various cellular functions, including cell division. The binding of FC116 to tubulin, the protein subunit of microtubules, disrupts their normal function, leading to cell cycle arrest. acs.org This interaction is a key determinant of the compound's anti-proliferative effects observed in cancer cell lines. nih.govacs.org

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding ligand-protein interactions at the atomic level. nih.govugm.ac.idugm.ac.id These techniques have been applied to derivatives of 6-fluoro-1H-indole to predict and analyze their binding to specific targets.

In the case of the anti-proliferative agent FC116, a derivative of 6-fluoro-1H-indole, molecular docking studies were conducted to investigate its interaction with tubulin. acs.org These simulations revealed that FC116 binds to the colchicine-binding site of β-tubulin. The key interactions stabilizing this complex include:

Hydrogen Bonds: The indole nitrogen of the 6-fluoro-1H-indole moiety forms a hydrogen bond with the amino acid residue Thr353. The carbonyl oxygen acts as a hydrogen bond acceptor from the sulfhydryl group of Cys241.

Hydrophobic Interactions: The trimethoxyphenyl group of FC116 is positioned within a hydrophobic pocket formed by amino acid residues such as Leu242, Leu248, Ala250, Leu255, and Ala316.

MD simulations further corroborate these findings, indicating that the ligand-protein complex remains stable over time. nih.gov The root-mean-square fluctuation (RMSF) analysis from such simulations can reveal the flexibility of different parts of the protein upon ligand binding. nih.gov

| Feature | Description |

| Target | β-tubulin (colchicine-binding site) |

| Ligand | (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) |

| Key Interacting Residues | Cys241, Thr353, Leu242, Leu248, Ala250, Leu255, Ala316 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

The binding of a ligand to a protein can induce conformational changes that modulate the protein's activity, a phenomenon known as allosteric modulation. While direct evidence for allosteric modulation by 6-fluoro-4-methyl-1H-indole is not extensively documented, the mechanism of action of its derivatives suggests such effects.

Enzyme Inhibition Mechanisms at a Molecular Level (e.g., cytochrome P450 enzymes, fungal lanosterol (B1674476) 14-demethylase)

The indole nucleus and its substituted derivatives are known to interact with various enzyme systems. nih.gov The cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism, and fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, are important targets. nih.govtaylorandfrancis.com

Cytochrome P450 (CYP) Enzymes: Indole and its derivatives can act as substrates and, in some cases, inhibitors of CYP enzymes. nih.gov The introduction of a fluorine atom can enhance inhibitory potential due to its high electronegativity, which can alter the electronic properties of the molecule and lead to stronger interactions with the enzyme's active site. nih.govresearchgate.net For example, fluorinated compounds have been designed as mechanism-based inactivators or potent reversible inhibitors of various enzymes. solvobiotech.com In vitro assays using human liver microsomes are standard methods to evaluate the inhibitory potential of compounds against major CYP isoforms such as CYP1A2, 2C9, 2C19, 2D6, and 3A4. researchgate.netdoi.org While specific inhibitory data (IC50 values) for this compound against these enzymes is not readily available in the cited literature, the general behavior of fluorinated indoles suggests a potential for such interactions.

Fungal Lanosterol 14α-demethylase (CYP51): This enzyme is a critical target for azole antifungal drugs, which act by inhibiting ergosterol synthesis, a vital component of the fungal cell membrane. taylorandfrancis.comnih.gov The mechanism involves the azole's nitrogen atom coordinating with the heme iron atom in the enzyme's active site, disrupting its catalytic function. nih.gov While this compound is not an azole, the search for novel CYP51 inhibitors is an active area of research, and in silico docking studies are often employed to screen for potential candidates that can bind effectively to the active site. researchgate.net The structural features of this compound would allow it to be evaluated as a potential scaffold for the design of new CYP51 inhibitors.

Interference with Cellular Pathways at a Mechanistic Level

The interaction of this compound derivatives with their molecular targets can lead to the disruption of critical cellular pathways.